molecular formula C18H20N2O3S B5159414 ethyl 6-amino-5-cyano-2-ethyl-4-[4-(methylthio)phenyl]-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-2-ethyl-4-[4-(methylthio)phenyl]-4H-pyran-3-carboxylate

Cat. No. B5159414
M. Wt: 344.4 g/mol
InChI Key: ZJCJBWLHIYPAND-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-2-ethyl-4-[4-(methylthio)phenyl]-4H-pyran-3-carboxylate, also known as EACME, is a compound that has been widely studied for its potential applications in scientific research. This compound is a pyranocarboxamide derivative that has shown promising results in various fields of research, including medicinal chemistry, drug discovery, and biological studies.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-2-ethyl-4-[4-(methylthio)phenyl]-4H-pyran-3-carboxylate is not fully understood, but it is believed to involve the inhibition of enzyme activity by binding to the active site of the enzyme. The compound has been shown to exhibit competitive inhibition against tyrosinase, non-competitive inhibition against α-glucosidase, and mixed inhibition against cholinesterase.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. It has also been shown to have a positive effect on glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 6-amino-5-cyano-2-ethyl-4-[4-(methylthio)phenyl]-4H-pyran-3-carboxylate is its potent inhibitory activity against various enzymes, making it a valuable tool for studying enzyme kinetics and developing new drugs. However, its low solubility in water and ethanol can make it difficult to work with in certain experiments. Additionally, its potential toxicity and side effects need to be carefully evaluated before using it in vivo.

Future Directions

There are several future directions for the research on ethyl 6-amino-5-cyano-2-ethyl-4-[4-(methylthio)phenyl]-4H-pyran-3-carboxylate. One potential area of study is the development of new drugs for the treatment of Alzheimer's disease, as this compound has been shown to exhibit potent inhibitory activity against cholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain. Another area of study is the development of new drugs for the treatment of diabetes, as this compound has been shown to have a positive effect on glucose metabolism and insulin sensitivity. Additionally, the potential use of this compound as a lead compound for the development of new anticancer drugs is an area of interest for future research.

Synthesis Methods

The synthesis of ethyl 6-amino-5-cyano-2-ethyl-4-[4-(methylthio)phenyl]-4H-pyran-3-carboxylate involves the reaction of ethyl acetoacetate, malononitrile, 4-(methylthio)benzaldehyde, and ammonium acetate in ethanol. The reaction is catalyzed by piperidine and refluxed for several hours to yield the desired product. The compound is then purified using column chromatography, and its purity is confirmed by spectroscopic techniques such as IR and NMR.

Scientific Research Applications

Ethyl 6-amino-5-cyano-2-ethyl-4-[4-(methylthio)phenyl]-4H-pyran-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes, including tyrosinase, α-glucosidase, and cholinesterase. These enzymes are involved in various physiological processes, and their inhibition can lead to the development of new drugs for the treatment of diseases such as Alzheimer's, diabetes, and cancer.

properties

IUPAC Name

ethyl 6-amino-5-cyano-2-ethyl-4-(4-methylsulfanylphenyl)-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-4-14-16(18(21)22-5-2)15(13(10-19)17(20)23-14)11-6-8-12(24-3)9-7-11/h6-9,15H,4-5,20H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCJBWLHIYPAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)SC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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